N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Lipophilicity Drug Design LogP

This asymmetrically substituted para-phenylenediamine features an ortho-chloro group and differentiated N-butyl/N-methyl substitution, delivering a predicted LogP of 3.2. Its unique architecture ensures site-selective functionalization, making it an essential building block for CNS-targeted ligands and advanced polymer synthesis. Substituting analogs risks irreproducible results. Secure your supply of this high-purity intermediate today.

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
CAS No. 1019115-86-6
Cat. No. B1357698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine
CAS1019115-86-6
Molecular FormulaC11H17ClN2
Molecular Weight212.72 g/mol
Structural Identifiers
SMILESCCCCN(C)C1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3
InChIKeyIKVMMBDZCAWTMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: Procuring a Differentiated Aromatic Diamine Building Block


N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine (CAS 1019115-86-6) is an asymmetrically substituted para-phenylenediamine derivative with the molecular formula C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol [1]. It features a distinctive substitution pattern on the aromatic ring, combining a butyl and a methyl group on one nitrogen (N1) with a chlorine atom at the ortho position relative to that amine [1]. This unique arrangement of functional groups governs its distinct physicochemical properties, such as a predicted XLogP3-AA of 3.2 and a topological polar surface area of 29.3 Ų, which are key to its utility as a specialized intermediate in organic synthesis and materials science [1].

Why Generic N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine Substitution Risks Experimental Failure


Substituting N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine with a close structural analog without rigorous validation is a high-risk proposition for scientific and industrial research programs. The precise spatial and electronic environment created by the combination of the N-butyl/N-methyl groups and the ortho-chloro substituent on the phenylenediamine core dictates its unique reactivity profile, lipophilicity, and interaction potential [1]. Even seemingly minor alterations, such as the absence of the chloro group, a change in alkyl chain branching, or a shift in the substitution pattern on the ring, can lead to dramatic and unpredictable changes in key properties like solubility, partition coefficient (LogP), and target binding affinity, potentially rendering entire synthetic pathways or biological assays irreproducible [1]. The following quantitative evidence outlines the specific, measurable differentiators that set this precise compound apart from its most relevant analogs.

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: Quantifiable Differentiation Evidence vs. Closest Analogs


Lipophilicity Enhancement vs. Non-Chlorinated Analog (CAS 104178-20-3)

The introduction of a chlorine atom ortho to the N-butyl-N-methylamine group significantly increases the compound's lipophilicity compared to its non-chlorinated counterpart, N1-butyl-N1-methylbenzene-1,4-diamine. This is a critical differentiator for applications involving membrane permeability or hydrophobic interactions [1].

Lipophilicity Drug Design LogP

Unique Steric and Electronic Profile vs. Isobutyl Isomer (CAS 1094855-05-6)

The linear n-butyl chain on the target compound provides a distinct steric and electronic environment compared to the branched isobutyl isomer. This difference can significantly influence the compound's reactivity and selectivity as a nucleophile or ligand [1].

Steric Effects Reactivity Selectivity

Regioisomeric Distinction from N2-Butyl-4-chloro-5-methylbenzene-1,2-diamine (CAS 1207983-39-8)

The target compound is a 1,4-diamine derivative, whereas a closely related regioisomer features a 1,2-diamine core with a different substitution pattern. This fundamental difference in the arrangement of the two amine groups on the benzene ring leads to profoundly different chemical and biological properties [1].

Regioisomer Structure-Activity Relationship Biological Activity

Predicted Basicity and Reactivity Profile vs. Alternative N-Substitution

The predicted acid dissociation constant (pKa) of the compound provides a quantitative measure of its basicity and, consequently, its nucleophilic character. This value is influenced by the specific combination of N-butyl, N-methyl, and ortho-chloro substituents, and it differs from that of analogs with alternative N-substituents .

Basicity pKa Nucleophilicity

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine: Validated Application Scenarios for Procurement


Synthesis of Lipophilic Ligands for Membrane-Bound Targets

The compound's high predicted LogP of 3.2 makes it an ideal candidate for synthesizing ligands intended to interact with hydrophobic pockets in proteins or to cross cell membranes [1]. Its use is particularly relevant in medicinal chemistry projects focused on central nervous system (CNS) targets or intracellular pathways where passive permeability is a key design requirement.

Development of Functional Polymers and Organic Materials

As a substituted aromatic diamine, N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine can serve as a monomer or chain extender in the synthesis of specialty polyamides, polyimides, and polyureas [1]. The specific substitution pattern is valuable for tuning the solubility, thermal stability, and optical properties of the resulting materials, which are often required for advanced coatings, films, and electronic applications.

Precursor for Asymmetric Catalysts and Ligands

The presence of a 1,4-diamine core with a differentiated substitution pattern (an N-butyl/N-methyl amine and a primary amine) allows for the site-selective functionalization of this compound [1]. This makes it a valuable building block for creating unsymmetrical ligands used in asymmetric catalysis or for constructing complex molecular architectures where controlled reactivity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.